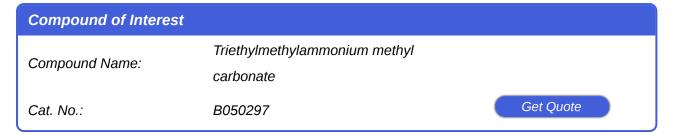


An In-depth Technical Guide to Triethylmethylammonium Methyl Carbonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **triethylmethylammonium methyl carbonate**. While detailed experimental data for the pure, isolated compound is limited in publicly accessible literature, this document compiles the available information and supplements it with data from closely related compounds to offer a thorough understanding for research and development purposes. This guide includes key physicochemical properties, a proposed synthesis protocol, and expected spectroscopic signatures. All quantitative data is summarized in structured tables, and conceptual diagrams are provided to illustrate the compound's structure and synthesis.

Introduction

Triethylmethylammonium methyl carbonate is an ionic liquid composed of a triethylmethylammonium cation and a methyl carbonate anion.[1][2] Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest in various chemical applications due to their low volatility, high thermal stability, and tunable solvency.[2] Quaternary ammonium methyl carbonates, in particular, are explored as environmentally benign catalysts and solvents.[2] The synthesis of these compounds often utilizes green reagents like dimethyl carbonate, avoiding more hazardous traditional alkylating



agents.[2] This guide focuses on the core structural and chemical aspects of **triethylmethylammonium methyl carbonate**.

Chemical Structure and Properties

The fundamental properties of **triethylmethylammonium methyl carbonate** are derived from its ionic structure, consisting of a quaternary ammonium cation and a carbonate anion.

Chemical Identity

Property	Value	Source
Chemical Name	Triethylmethylammonium methyl carbonate	[1][3]
Synonyms	Methyltriethylammonium methyl carbonate	[3]
CAS Number	113840-08-7	[1][3]
Molecular Formula	C9H21NO3	[1]
Molecular Weight	191.27 g/mol	[1]
InChI Key	VTQIDJHZYPEFBP- UHFFFAOYSA-M	

Physicochemical Properties

Detailed physicochemical data for pure **triethylmethylammonium methyl carbonate** are not readily available in the literature. The data presented below is for a commercially available solution of approximately 50% in a 2:3 methanol:water mixture.



Property	Value	Source
Appearance	Colorless transparent liquid (for the solution)	[4]
Refractive Index (n20/D)	1.407	[3][5]
Flash Point	57 °C (134.6 °F)	[3][5]
Solubility	Soluble in methanol-water mixtures	[2]

The lack of a reported melting or boiling point for the pure substance suggests potential thermal instability, a common characteristic of some ionic liquids which may decompose before reaching a phase transition.[2]

Synthesis of Triethylmethylammonium Methyl Carbonate

The primary route for the synthesis of **triethylmethylammonium methyl carbonate** is the quaternization of triethylamine with dimethyl carbonate.[2] This method is considered a "green" chemical process as it avoids the use of more hazardous reagents like methyl halides or dimethyl sulfate.

Proposed Experimental Protocol

While a specific, detailed protocol for this exact compound is not available, the following procedure is based on the synthesis of a similar compound, tri-n-octylmethyl-ammonium methyl carbonate, and represents a plausible method.[6]

Materials:

- Triethylamine (C₆H₁₅N)
- Dimethyl carbonate (DMC, C₃H₆O₃)
- Methanol (as solvent, optional)



High-pressure reactor

Procedure:

- Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A molar ratio of approximately 1:5.6 (triethylamine:DMC) has been shown to be effective for similar reactions.[6]
- If desired, add a solvent such as methanol. A 2:1 volume ratio of triethylamine to methanol can be used.[6]
- Seal the reactor and heat to a temperature in the range of 110-120 °C for approximately 8 hours.[6]
- After the reaction is complete, cool the reactor to room temperature.
- The resulting product is likely a solution of triethylmethylammonium methyl carbonate in any remaining reactants and solvent.
- Purification can be achieved by removing volatile components (excess DMC and methanol)
 under reduced pressure. Further purification may involve washing with a non-polar solvent to
 remove any unreacted triethylamine.

Purity Validation: The purity of the synthesized compound should be validated using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify any impurities.[2]

Spectroscopic Data (Expected)

Experimentally obtained spectra for pure **triethylmethylammonium methyl carbonate** are not available in the reviewed literature. The following sections describe the expected spectroscopic characteristics based on the known spectra of its constituent ions and closely related analogs.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum will be a superposition of the signals from the triethylmethylammonium cation and the methyl carbonate anion.



Expected ¹H NMR Signals:

- Triethylmethylammonium Cation:
 - A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
 - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.
 - A singlet for the methyl protons (-CH₃) attached to the nitrogen.
- Methyl Carbonate Anion:
 - A singlet for the methyl protons (-OCH₃).

Expected ¹³C NMR Signals:

- Triethylmethylammonium Cation:
 - A signal for the methyl carbons (-CH₃) of the ethyl groups.
 - A signal for the methylene carbons (-CH₂-) of the ethyl groups.
 - A signal for the methyl carbon (-CH₃) attached to the nitrogen.
- Methyl Carbonate Anion:
 - A signal for the methyl carbon (-OCH₃).
 - A signal for the carbonate carbon (C=O). A study on related carbonate species suggests this peak may appear around 162-165 ppm.

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for both the cation and the anion.

Expected FTIR Absorption Bands:

• C-H stretching vibrations from the alkyl groups of the cation in the region of 2800-3000 cm⁻¹.



- C=O stretching vibration from the methyl carbonate anion, likely in the region of 1650-1750 cm⁻¹.
- C-O stretching vibrations from the methyl carbonate anion, typically observed in the 1000-1300 cm⁻¹ region.
- C-N stretching vibrations from the quaternary ammonium cation.

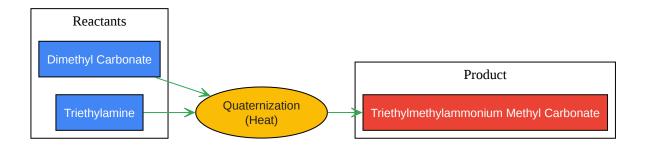
Thermal Stability

Specific thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for **triethylmethylammonium methyl carbonate** is not available. However, studies on related quaternary ammonium carbonates suggest that these salts are generally stable at elevated temperatures. For instance, the thermal decomposition of lithium methyl carbonate shows significant mass loss starting around 440 K (167 °C).

Visualizations Chemical Structure

Caption: Chemical structure of **Triethylmethylammonium methyl carbonate**.

Synthesis Pathway



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Caption: Synthesis of **Triethylmethylammonium methyl carbonate**.



Conclusion

Triethylmethylammonium methyl carbonate is a member of the quaternary ammonium methyl carbonate class of ionic liquids. Its synthesis from triethylamine and dimethyl carbonate represents a greener alternative to traditional quaternization methods. While comprehensive data on the pure compound is sparse, this guide provides a foundational understanding of its structure, properties, and synthesis based on available information and data from analogous compounds. Further research is needed to fully characterize the pure compound and explore its potential applications, particularly in areas where ionic liquids are showing promise, such as catalysis and materials science. This document serves as a valuable resource for scientists and professionals by consolidating the current knowledge and highlighting areas for future investigation.

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